

# A Technical Guide to Methyl 3-bromo-2-hydroxybenzoate for Advanced Research

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## Compound of Interest

**Compound Name:** Methyl 3-bromo-2-hydroxybenzoate

**Cat. No.:** B1422725

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## Abstract

This technical guide provides a comprehensive overview of **Methyl 3-bromo-2-hydroxybenzoate**, a key chemical intermediate in organic synthesis and pharmaceutical development. The document delineates the compound's definitive nomenclature, physicochemical properties, validated synthesis protocols, and detailed spectroscopic characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical and trustworthy resource for professionals in the field. It includes detailed experimental workflows, tabulated data for easy reference, and visual diagrams to clarify complex processes, ensuring both scientific rigor and practical applicability.

## Nomenclature and Structural Elucidation

The unequivocal identification of a chemical entity is foundational to all subsequent research. The compound commonly referred to as **Methyl 3-bromo-2-hydroxybenzoate** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

**IUPAC Name:** methyl 3-bromo-2-hydroxybenzoate<sup>[1]</sup><sup>[2]</sup>

This name is derived by identifying the parent structure as benzoic acid, which is esterified with methanol (giving "methyl benzoate"). The principal functional group, the ester, dictates the

suffix. The substituents on the benzene ring are then named and numbered, with the carbon attached to the ester group designated as position 1. This results in the hydroxyl group (-OH) at position 2 and the bromine atom (-Br) at position 3.

Chemical Structure:

Caption: 2D representation of **Methyl 3-bromo-2-hydroxybenzoate**.

## Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is critical for its effective and safe handling in a laboratory setting. This data informs decisions on storage, solvent selection, and personal protective equipment (PPE).

## Key Properties

The properties of **Methyl 3-bromo-2-hydroxybenzoate** are summarized below. This compound typically presents as a solid at room temperature.[3]

| Property          | Value  | Source    |
|-------------------|--|-----------|
| CAS Number        | 28165-45-9                                     | [1][3][4] |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub> | [1][5]    |
| Molecular Weight  | 231.04 g/mol                                   | [5][6]    |
| Physical Form     | White to Gray to Yellow Solid                  | [3]       |
| Purity            | Typically ≥98%                                 | [3]       |
| Storage           | Sealed in dry, room temperature conditions     | [3]       |

## Safety and Handling

**Methyl 3-bromo-2-hydroxybenzoate** is classified as a hazardous substance and requires careful handling.

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

#### Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[7\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

#### Exposure Protocol:

- Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[\[8\]](#)
- Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[8\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[\[8\]](#)
- Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

## Synthesis Protocol: Fischer-Speier Esterification

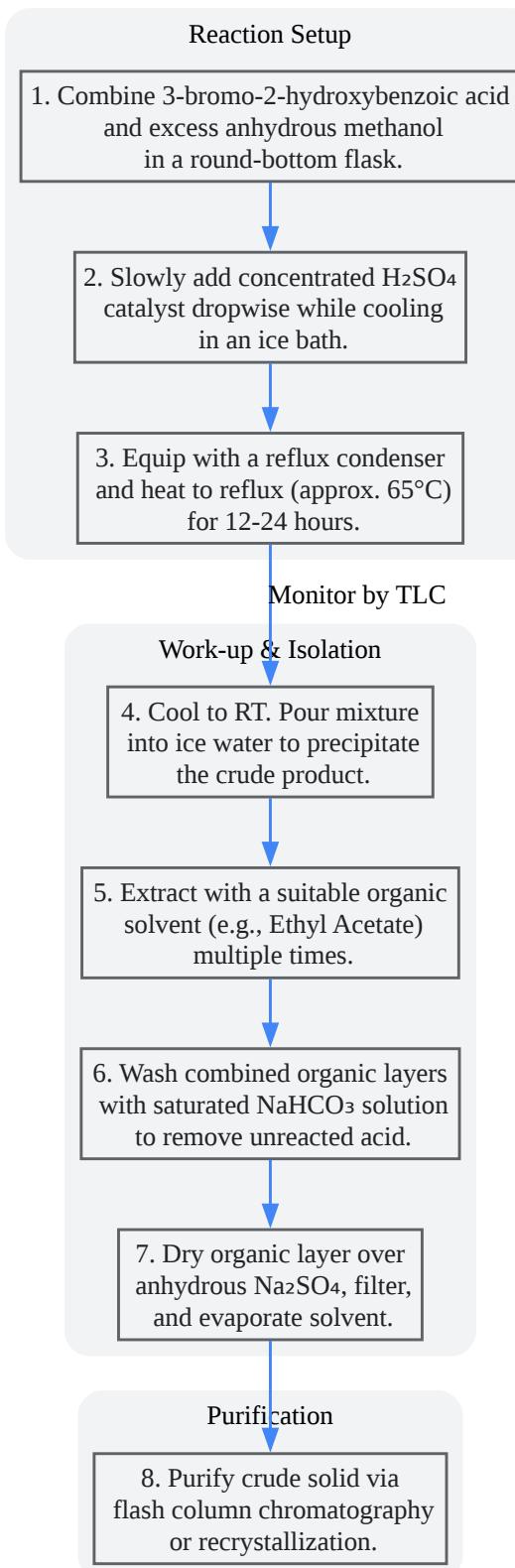
The most direct and widely adopted method for synthesizing **Methyl 3-bromo-2-hydroxybenzoate** is through the acid-catalyzed esterification of its carboxylic acid precursor, 3-bromo-2-hydroxybenzoic acid. This reaction, a classic Fischer-Speier esterification, is reliable and scalable.

Reaction: 3-bromo-2-hydroxybenzoic acid + Methanol  $\xrightarrow{H_2SO_4}$  **Methyl 3-bromo-2-hydroxybenzoate** + Water

Causality of Experimental Design:

- Reactant Choice: Starting with the corresponding carboxylic acid (3-Bromo-2-hydroxybenzoic Acid, CAS 3883-95-2) is the most convergent approach.[\[9\]](#)
- Reagent (Methanol): Methanol serves as both the reactant and the solvent. Using it in large excess drives the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
- Catalyst ( $H_2SO_4$ ): A strong acid catalyst like concentrated sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.
- Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate. The reflux condenser prevents the loss of the volatile methanol solvent.

## Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **Methyl 3-bromo-2-hydroxybenzoate**.

## Step-by-Step Methodology

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
- Catalyst Addition: Place the flask in an ice-water bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.
- Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
- Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. The product may precipitate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol used).
- Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[\[10\]](#)
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a heptane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

## Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The expected data for **Methyl 3-bromo-2-hydroxybenzoate** are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts ( $\delta$ ) are influenced by the electronic effects of the substituents.

| Proton Assignment   | Expected $\delta$ (ppm) | Multiplicity    | Integration | Rationale   |
|---------------------|-------------------------|-----------------|-------------|---|
| -OH                 | ~10.5-11.5              | Singlet (broad) | 1H          | Deshielded phenolic proton, often broad due to exchange.  |
| Ar-H (ortho to -Br) | ~7.8 - 8.0              | Doublet (d)     | 1H          | Deshielded by adjacent electron-withdrawing bromine and ester.  |
| Ar-H (para to -Br)  | ~7.4 - 7.6              | Triplet (t)     | 1H          | Influenced by coupling to two adjacent aromatic protons.  |
| Ar-H (ortho to -OH) | ~6.9 - 7.1              | Doublet (d)     | 1H          | Shielded by the electron-donating hydroxyl group.   |
| -COOCH <sub>3</sub> | ~3.9                    | Singlet (s)     | 3H          | Characteristic region for methyl ester protons; no adjacent protons to couple with.<br><a href="#">[11]</a> |

<sup>13</sup>C NMR (Carbon NMR): The proton-decoupled <sup>13</sup>C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

| Carbon Assignment       | Expected $\delta$ (ppm) | Rationale  |
|-------------------------|-------------------------|--|
| C=O (Ester)             | ~168-172                | Typical chemical shift for an ester carbonyl carbon.           |
| Ar-C-OH                 | ~155-160                | Aromatic carbon attached to the highly electronegative oxygen. |
| Ar-C-COOCH <sub>3</sub> | ~115-120                | Quaternary carbon attached to the ester group.                 |
| Ar-C-Br                 | ~110-115                | Aromatic carbon directly bonded to bromine.                    |
| Ar-CH                   | ~120-138                | Three distinct signals for the aromatic CH carbons.            |
| -COOCH <sub>3</sub>     | ~52-55                  | Characteristic region for the methyl carbon of a methyl ester. |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

| Functional Group        | Wavenumber (cm <sup>-1</sup> ) | Appearance    | Rationale   |
|-------------------------|--------------------------------|---------------|---|
| O-H Stretch (Phenol)    | 3100-3400                      | Broad         | Broadness is due to hydrogen bonding. <a href="#">[12]</a>  |
| C-H Stretch (Aromatic)  | 3000-3100                      | Sharp         | Characteristic of sp <sup>2</sup> C-H bonds.  |
| C-H Stretch (Aliphatic) | 2850-3000                      | Sharp         | From the methyl ester group. <a href="#">[13]</a>   |
| C=O Stretch (Ester)     | 1680-1710                      | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical ester (~1740 cm <sup>-1</sup> ). |
| C=C Stretch (Aromatic)  | 1450-1600                      | Medium-Strong | Multiple bands are characteristic of the benzene ring.  |
| C-O Stretch (Ester)     | 1200-1300                      | Strong        | Asymmetric C-O-C stretch.   |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

- Parent Molecular Ion ([M]<sup>+</sup>): A prominent peak will be observed at m/z corresponding to the molecular weight. Due to the natural isotopic abundance of bromine (<sup>79</sup>Br ≈ 50.7%, <sup>81</sup>Br ≈ 49.3%), a characteristic M+2 peak will be present with nearly equal intensity to the M<sup>+</sup> peak.
  - m/z for C<sub>8</sub>H<sub>7</sub><sup>79</sup>BrO<sub>3</sub><sup>+</sup> ≈ 230
  - m/z for C<sub>8</sub>H<sub>7</sub><sup>81</sup>BrO<sub>3</sub><sup>+</sup> ≈ 232
- Key Fragmentation Pattern: A common fragmentation is the loss of the methoxy radical (•OCH<sub>3</sub>) from the parent ion.

- $[M - 31]^+$ : A peak at  $m/z \approx 199/201$ , corresponding to the  $[HOC_6H_3BrCO]^+$  acylium ion. This is often a very stable and abundant fragment ion.[14]

## Applications in Research and Development

**Methyl 3-bromo-2-hydroxybenzoate** is not an end product but a valuable building block in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups.

- Pharmaceutical Synthesis: It serves as a precursor for more complex molecules, particularly in the synthesis of selective inhibitors and other biologically active compounds. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build larger molecular scaffolds.
- Material Science: The substituted benzene ring structure makes it a candidate for incorporation into polymers or functional materials where specific electronic or physical properties are desired.
- Chemical Research: It is a versatile intermediate for developing novel synthetic methodologies and exploring structure-activity relationships in medicinal chemistry.[15]

## Conclusion

**Methyl 3-bromo-2-hydroxybenzoate** is a well-defined chemical intermediate with established protocols for its synthesis and characterization. This guide has provided a detailed, scientifically-grounded framework for its use in a research setting. By understanding its nomenclature, properties, synthesis logic, and spectroscopic signatures, researchers can confidently and safely incorporate this compound into their synthetic workflows to advance projects in drug discovery, material science, and beyond. Adherence to the safety protocols outlined is paramount for responsible laboratory practice.

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## References

- 1. [americanelements.com](http://americanelements.com) [americanelements.com]
- 2. [sigmaaldrich.com](http://sigmaaldrich.com) [sigmaaldrich.com]
- 3. Methyl 3-bromo-2-hydroxybenzoate | 28165-45-9 [sigmaaldrich.com]
- 4. METHYL 3-BROMO-2-HYDROXYBENZOATE | 28165-45-9 [chemicalbook.com]
- 5. [scbt.com](http://scbt.com) [scbt.com]
- 6. 28165-45-9 CAS MSDS (METHYL 3-BROMO-2-HYDROXYBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. [assets.thermofisher.cn](http://assets.thermofisher.cn) [assets.thermofisher.cn]
- 8. [fishersci.com](http://fishersci.com) [fishersci.com]
- 9. [pharmaffiliates.com](http://pharmaffiliates.com) [pharmaffiliates.com]
- 10. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 11. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. [researchgate.net](http://researchgate.net) [researchgate.net]
- 14. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. [nbinno.com](http://nbinno.com) [nbinno.com]
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